molecular formula C10H18FNO2 B12593301 tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate CAS No. 638538-33-7

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate

Cat. No.: B12593301
CAS No.: 638538-33-7
M. Wt: 203.25 g/mol
InChI Key: UVWDETDJUFXAHG-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and contains a fluorinated butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative without the fluorinated butenyl group.

    Fluorobutyl carbamate: A similar compound with a different substitution pattern on the butyl group.

    Methylcarbamate derivatives: Compounds with similar carbamate functionality but different alkyl groups.

Uniqueness

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is unique due to the presence of both the tert-butyl and fluorinated butenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

638538-33-7

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate

InChI

InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3

InChI Key

UVWDETDJUFXAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C=C)F

Origin of Product

United States

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